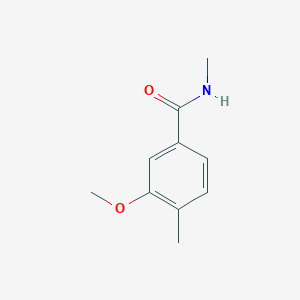
2-(4-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane, often referred to as 2-Bn-DMDO, is a boronic acid derivative that has been widely studied for its potential applications in scientific research. It has been used in various fields, including biochemistry, organic chemistry, and medicinal chemistry.
Applications De Recherche Scientifique
2-Bn-DMDO has been used in various scientific research applications. It has been used as a reagent for the synthesis of various organic compounds, such as amides, esters, and ketones. It has also been used for the synthesis of peptide-based compounds, as well as for the synthesis of boron-containing compounds. In addition, 2-Bn-DMDO has been used in the synthesis of glycosides and glycoconjugates.
Mécanisme D'action
2-Bn-DMDO is believed to act as a proton acceptor in the presence of a proton donor, such as an acid catalyst. This enables the formation of a covalent bond between the boron atom and the proton donor, resulting in the formation of a boron-containing compound.
Biochemical and Physiological Effects
2-Bn-DMDO has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as glutathione S-transferase, and to induce apoptosis in cancer cells. In addition, it has been found to have anti-inflammatory and anti-oxidant properties, as well as to have anti-cancer and anti-microbial effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Bn-DMDO has several advantages for lab experiments. It is a relatively inexpensive reagent, and it can be easily synthesized in high yields. In addition, it is a stable compound and it is relatively non-toxic. However, there are some limitations to its use in lab experiments. For example, it is not soluble in water and it can be difficult to obtain pure samples of the compound.
Orientations Futures
The potential applications of 2-Bn-DMDO are numerous and there are many potential future directions for research. These include further exploration of its biochemical and physiological effects, as well as its potential applications in drug discovery and development. In addition, further research could be conducted on its potential applications in biotechnology, such as for the production of biofuels, and in nanotechnology, such as for the development of nanomaterials. Finally, further research could be conducted on its potential applications in medical diagnostics and therapeutics.
Méthodes De Synthèse
2-Bn-DMDO is synthesized from the reaction of 4-benzyloxy-1-naphthaldehyde with 5,5-dimethyl-1,3,2-dioxaborinane in methanol, in the presence of an acid catalyst. The reaction is carried out at room temperature and the product is isolated as a white solid. The synthesis of 2-Bn-DMDO has been reported in several studies and the yields of the reaction have been found to be in the range of 80-90%.
Propriétés
IUPAC Name |
5,5-dimethyl-2-(4-phenylmethoxynaphthalen-1-yl)-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BO3/c1-22(2)15-25-23(26-16-22)20-12-13-21(19-11-7-6-10-18(19)20)24-14-17-8-4-3-5-9-17/h3-13H,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOGXOJBJMKZFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C3=CC=CC=C23)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














